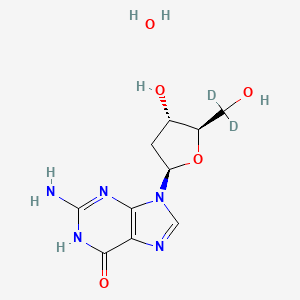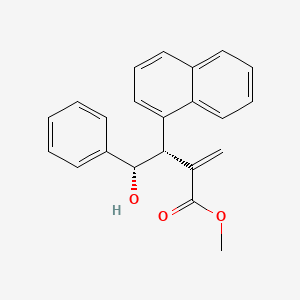
Grb2 SH2 domain inhibitor 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Grb2 SH2 domain inhibitor 1 is a conformationally restricted cyclic cell-penetrating peptide. It contains a d-proline-l-proline motif ring and is primarily used as a cyclic peptide inhibitor . The compound is designed to bind to the Src homology 2 (SH2) domain of the growth factor receptor-bound protein 2 (Grb2), thereby disrupting protein-protein interactions that are crucial for various signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Grb2 SH2 domain inhibitor 1 involves the creation of a macrocyclic peptide scaffold. This process typically includes the following steps :
Peptide Synthesis: The peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The amino acids are sequentially added to a resin-bound peptide chain.
Cyclization: The linear peptide is cyclized to form a macrocyclic structure.
Purification: The cyclized peptide is purified using high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Industrial Production Methods
化学反応の分析
Types of Reactions
Grb2 SH2 domain inhibitor 1 primarily undergoes substitution reactions during its synthesis. The key reactions include:
Peptide Bond Formation: This involves the coupling of amino acids to form peptide bonds.
Cyclization: The formation of a macrocyclic ring through intramolecular coupling.
Common Reagents and Conditions
Coupling Reagents: BOP, HOBt, and diisopropylethylamine (DIEA) are commonly used for peptide bond formation.
Solvents: N-methyl-2-pyrrolidone (NMP) is often used as a solvent during the coupling reactions.
Major Products
The major product of these reactions is the macrocyclic peptide, this compound, which is characterized by its cyclic structure and ability to bind to the SH2 domain of Grb2 .
科学的研究の応用
Grb2 SH2 domain inhibitor 1 has several scientific research applications:
Cancer Research: It is used to study the disruption of Grb2-mediated signaling pathways, which are implicated in various cancers.
Signal Transduction Studies: The compound helps in understanding the role of Grb2 in signal transduction and its interactions with other proteins.
Drug Development: It serves as a lead compound for developing new therapeutic agents targeting Grb2-related pathways.
作用機序
Grb2 SH2 domain inhibitor 1 exerts its effects by binding to the SH2 domain of Grb2. This binding prevents Grb2 from interacting with phosphotyrosine-containing sequences on receptor tyrosine kinases (RTKs). As a result, the downstream activation of the Ras-mitogen-activated protein kinase (MAPK) signaling pathway is inhibited . This disruption of signaling pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Peptide-Based Inhibitors: Various peptide-based inhibitors have been developed to target the SH2 domain of Grb2, each with different structural modifications to enhance binding affinity and specificity.
Uniqueness
Grb2 SH2 domain inhibitor 1 is unique due to its conformationally restricted cyclic structure, which enhances its binding affinity and specificity for the SH2 domain of Grb2. This structural feature distinguishes it from other linear peptide-based inhibitors and small-molecule antagonists .
特性
分子式 |
C68H95N20O15P |
|---|---|
分子量 |
1463.6 g/mol |
IUPAC名 |
[4-[[(3R,9R,12S,15S,18S,21S,24S,27S,30S,33S)-18-(2-amino-2-oxoethyl)-15-benzyl-9,27,30-tris[3-(diaminomethylideneamino)propyl]-12-(naphthalen-2-ylmethyl)-2,8,11,14,17,20,23,26,29,32-decaoxo-21-propan-2-yl-1,7,10,13,16,19,22,25,28,31-decazatricyclo[31.3.0.03,7]hexatriacontan-24-yl]methyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C68H95N20O15P/c1-38(2)55-63(97)85-51(37-54(69)89)60(94)83-48(34-39-13-4-3-5-14-39)59(93)84-50(36-41-22-25-42-15-6-7-16-43(42)33-41)58(92)81-47(19-10-30-78-68(74)75)64(98)88-32-12-21-53(88)65(99)87-31-11-20-52(87)62(96)80-46(18-9-29-77-67(72)73)56(90)79-45(17-8-28-76-66(70)71)57(91)82-49(61(95)86-55)35-40-23-26-44(27-24-40)103-104(100,101)102/h3-7,13-16,22-27,33,38,45-53,55H,8-12,17-21,28-32,34-37H2,1-2H3,(H2,69,89)(H,79,90)(H,80,96)(H,81,92)(H,82,91)(H,83,94)(H,84,93)(H,85,97)(H,86,95)(H4,70,71,76)(H4,72,73,77)(H4,74,75,78)(H2,100,101,102)/t45-,46-,47+,48-,49-,50-,51-,52-,53+,55-/m0/s1 |
InChIキー |
FTRJIKZGFXAUCW-DBPHFMMRSA-N |
異性体SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2CCC[C@@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC4=CC=C(C=C4)OP(=O)(O)O)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CC5=CC6=CC=CC=C6C=C5)CC7=CC=CC=C7)CC(=O)N |
正規SMILES |
CC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC4=CC=C(C=C4)OP(=O)(O)O)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CC5=CC6=CC=CC=C6C=C5)CC7=CC=CC=C7)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



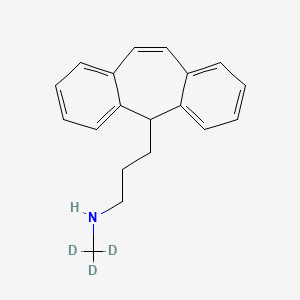
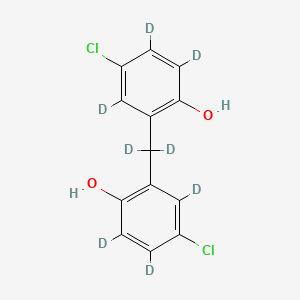
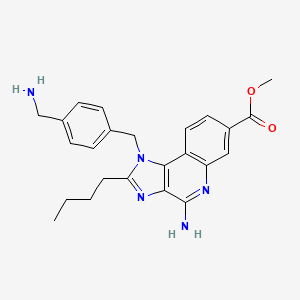
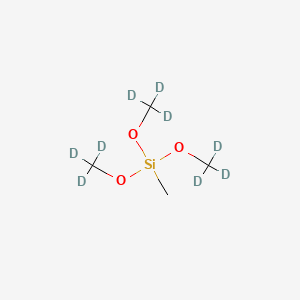
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12410068.png)
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12410073.png)
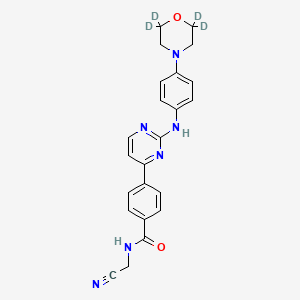
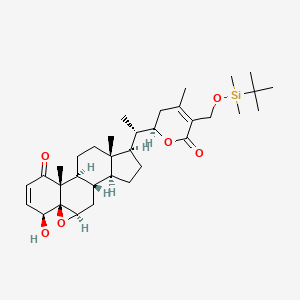
![(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12410099.png)
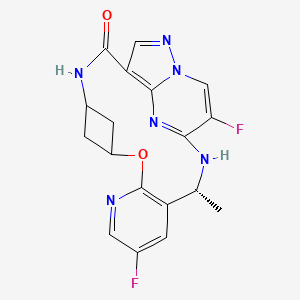
![(2R)-2-methyl-5,7,8-tri((113C)methyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12410114.png)
